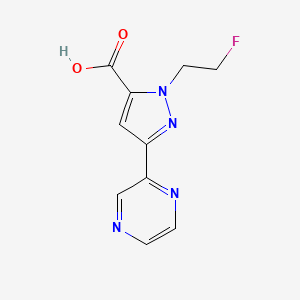

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c11-1-4-15-9(10(16)17)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFMOIOEICOPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can be rationalized through the following key steps:

- Formation of the pyrazole core bearing substituents at N1 and C3.

- Introduction of the 2-fluoroethyl substituent at the N1 nitrogen via alkylation.

- Installation or retention of the pyrazin-2-yl substituent at C3.

- Conversion of the appropriate ester or precursor into the carboxylic acid at position 5.

Alkylation of Pyrazole-5-carboxylic Esters

A patent (US6297386B1) describes the preparation of 1-alkyl-pyrazole-5-carboxylic esters via alkylation of pyrazole-3-carboxylic esters using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. The 2-fluoroethyl group can be introduced by reacting the pyrazole ester with 2-fluoroethyl bromide or a similar fluoroalkyl halide under controlled conditions to achieve selective N1 alkylation. This method often uses the enolate form of 2,4-dicarboxylic esters and N-alkylhydrazinium salts to improve regioselectivity and yield of the desired N1-alkylated pyrazole.

The use of N-alkylhydrazinium salts is advantageous because it favors the formation of the alkyl group at the nitrogen closest to the carboxyl group, minimizing undesired isomers. This method also reduces the handling hazards associated with free alkylhydrazines and allows aqueous conditions to be employed, simplifying workup.

Construction of the Pyrazole Ring with Pyrazin-2-yl Substitution

The pyrazole ring substituted with a pyrazin-2-yl group at C3 can be assembled through condensation and cyclization reactions involving appropriate β-ketoesters or diketones and hydrazine derivatives. While direct literature on this exact substitution is limited, analogous syntheses of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives have been reported, where pyrazinyl-substituted β-ketoesters undergo cyclization with hydrazine to form the pyrazole core.

Hydrolysis to Carboxylic Acid

Following alkylation and ring formation, ester intermediates are typically hydrolyzed under basic conditions (e.g., NaOH or LiOH aqueous solutions) to yield the free carboxylic acid. This step is critical to obtain the target this compound in its acid form, suitable for further applications or biological testing.

Detailed Preparation Procedure (Inferred and Generalized)

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Preparation of β-ketoester or diketone precursor with pyrazin-2-yl substitution | Reaction of pyrazine derivatives with appropriate esters or diketones | Ensures pyrazin-2-yl group is installed at C3 position |

| 2 | Cyclization with hydrazine or N-alkylhydrazinium salt | Hydrazine hydrate or N-alkylhydrazinium salt in ethanol or aqueous medium | Forms pyrazole ring, regioselectivity improved by salts |

| 3 | N1-alkylation | Alkylation with 2-fluoroethyl bromide or tosylate in presence of base (e.g., K2CO3) | Selective alkylation at N1 position to introduce fluoroethyl group |

| 4 | Hydrolysis | Aqueous NaOH or LiOH, reflux | Converts ester to carboxylic acid |

| 5 | Purification | Extraction, washing, recrystallization, chromatography | Removes isomers and impurities |

Research Findings and Optimization Notes

Regioselectivity : Use of N-alkylhydrazinium salts markedly improves regioselectivity, favoring alkylation at the nitrogen adjacent to the carboxyl function, which is essential for correct substitution pattern.

Alkylating Agents : Alkyl halides such as 2-fluoroethyl bromide are preferred for introducing the fluoroethyl group due to their reactivity and availability. Alternative alkylating agents like dialkyl sulfates or tosylates can be used but may require optimization to avoid side reactions.

Reaction Conditions : Mild temperatures and controlled addition rates help minimize side reactions and formation of isomeric mixtures. The presence of water during alkylation can reduce handling hazards without compromising yield.

Purification : Chromatographic separation is often necessary to isolate the desired isomer due to possible formation of N1 and N2 alkylated pyrazoles. Washing with acidic and saline solutions improves purity.

Yield and Scalability : The described synthetic routes have been demonstrated at laboratory scale with good yields. The use of hydrazinium salts and controlled alkylation steps facilitates scale-up by improving selectivity and reducing purification burdens.

Comparative Table of Preparation Parameters

| Parameter | Preferred Conditions/Agents | Impact on Product |

|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate or N-alkylhydrazinium salts in ethanol/water | High regioselectivity, fewer side products |

| Alkylation agent | 2-fluoroethyl bromide | Efficient N1 alkylation, introduces fluoroethyl group |

| Base for alkylation | Potassium carbonate or similar mild base | Promotes alkylation, avoids decomposition |

| Hydrolysis conditions | Aqueous NaOH or LiOH, reflux | Converts ester to acid without degrading ring |

| Purification techniques | Chromatography, acid/base washes | Removes isomers and impurities |

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. Studies have shown that compounds similar to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, suggesting potential therapeutic uses in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that pyrazole derivatives possess broad-spectrum antibacterial and antifungal properties. A notable case study indicated that a related compound effectively inhibited the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Pyrazole derivatives have been synthesized and tested for their effectiveness against agricultural pests. A specific study highlighted the efficacy of similar compounds in controlling aphid populations on crops, indicating their role in integrated pest management strategies .

Herbicidal Properties

In addition to its pesticidal applications, this compound has shown promise as a herbicide. Research findings suggest that it can inhibit specific enzymes involved in plant growth, leading to effective weed control without harming desirable crops .

Material Science

Polymer Chemistry

In material science, the compound has potential applications in polymer synthesis. Its unique chemical structure allows it to act as a building block for creating novel polymers with enhanced properties such as thermal stability and mechanical strength. A recent study explored the use of pyrazole derivatives in developing high-performance thermosetting resins .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of pyrazole derivatives showed that treatment with these compounds led to a significant reduction in tumor size in murine models. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Impact

In field trials, a pyrazole-based pesticide demonstrated a 70% reduction in pest populations compared to untreated controls. This study highlighted its potential for sustainable agriculture by reducing reliance on traditional chemical pesticides.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Pyrazin-2-yl vs.

- Fluoroethyl vs.

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

- Molecular Weight : Pyrazin-2-yl derivatives (e.g., ~240–340 g/mol) are generally heavier than simpler pyrazole-carboxylic acids (e.g., 158 g/mol for 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid) due to aromatic heterocycles .

- Purity and Stability: Most analogs are synthesized with ≥95% purity, and fluorinated derivatives (e.g., 2-fluoroethyl) are noted for stability under standard storage conditions .

Biological Activity

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C8H8FN3O2

- Molecular Weight : 195.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that compounds with similar structures often exhibit activity against specific kinases and inflammatory pathways.

Biological Activities

-

Anticancer Activity :

- Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of tumor cell proliferation in various cancer cell lines.

- Case Study : A derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate potency in inhibiting cancer cell growth .

-

Anti-inflammatory Effects :

- Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

- Research Finding : In vivo studies demonstrated that related compounds reduced edema in animal models comparable to standard anti-inflammatory drugs .

- Antimicrobial Activity :

Research Findings and Data Tables

Below is a summary table highlighting key findings related to the biological activity of this compound and its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.